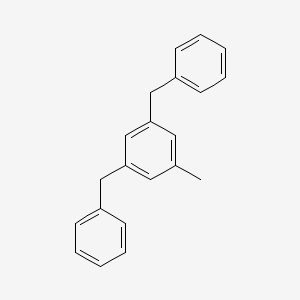

3,5-Dibenzyltoluene

Description

Structure

3D Structure

Properties

CAS No. |

4422-94-0 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,3-dibenzyl-5-methylbenzene |

InChI |

InChI=1S/C21H20/c1-17-12-20(14-18-8-4-2-5-9-18)16-21(13-17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |

InChI Key |

GSWTZJWZZANYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Control for 3,5 Dibenzyltoluene

Established Synthetic Routes to Dibenzyltoluene Isomers

The primary method for synthesizing dibenzyltoluene isomers is the Friedel-Crafts benzylation of toluene (B28343) with benzyl (B1604629) chloride. nih.govprepchem.com This reaction typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). prepchem.com The reaction proceeds by adding benzyl chloride to toluene with stirring at room temperature for several hours. prepchem.com Following the reaction, the catalyst is deactivated to yield a mixture of dibenzyltoluene isomers. prepchem.com

The initial benzylation of toluene is known to produce a mixture of mono-, di-, and poly-benzylated products. The content of dibenzyltoluene in the initial product mixture is generally low, often accounting for only about one-fifth to one-third of the total product. google.com To increase the yield of dibenzyltoluene, a subsequent alkylation of monobenzyl toluene with benzyl chloride is necessary. google.com

The distribution of isomers is heavily influenced by the directing effects of the methyl group on the toluene ring. The methyl group is an ortho-, para-directing activator, meaning that the benzyl group will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group. nih.gov Consequently, the major isomers in the resulting mixture are typically 2,4-dibenzyltoluene, followed by 3,4-dibenzyltoluene, 2,6-dibenzyltoluene, and 2,5-dibenzyltoluene. The formation of 3,5-dibenzyltoluene, the fully meta-substituted product, is the least favored and therefore present in the lowest concentration. nih.gov

Alternative catalysts have been explored to improve the efficiency and selectivity of the benzylation reaction. These include metal oxides, capes.gov.broup.com silica-supported Keggin heteropolyacids, conicet.gov.ar and iron(III)-based ionic liquids. For instance, a series of catalysts prepared by impregnating rice husk ash silica (B1680970) with zinc chloride (ZnCl₂) has shown to achieve quantitative conversion of benzyl chloride. researchgate.net Similarly, mesoporous ceria modified with iron has been successfully used for the selective benzylation of toluene. researchgate.net

Strategies for Regioselective Synthesis of this compound

Achieving regioselective synthesis of this compound is a significant hurdle due to the electronic and steric effects of the methyl group on the toluene ring, which favor ortho and para substitution. However, specific synthetic strategies can be employed to favor the formation of the meta isomer.

One approach involves a multi-step synthesis starting from a precursor that directs substitution to the 3 and 5 positions. A documented synthesis of this compound involves the use of 3,5-di(bromomethyl)toluene as a starting material. researchgate.net

Palladium-catalyzed reactions have also been investigated for regioselective C-H bond activations. While not specifically detailed for this compound, palladium catalysts have been used for the regioselective benzylation of pyridine (B92270) N-oxides with toluene derivatives, suggesting potential for controlling substitution patterns on the toluene ring. acs.org

The choice of catalyst can also influence regioselectivity. While traditional Friedel-Crafts catalysts strongly favor ortho and para products, the development of novel catalysts offers a potential avenue for altering this selectivity. For example, the use of certain solid acid catalysts, like nano-crystalline sulfated titania, has been explored for Friedel-Crafts benzylation, although their specific impact on the regioselectivity towards this compound is not extensively documented. oiccpress.com

Mechanistic Studies of Benzylation Reactions in Dibenzyltoluene Formation

The formation of dibenzyltoluene isomers through Friedel-Crafts benzylation proceeds via an electrophilic aromatic substitution mechanism. The generally accepted mechanism involves the following steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with benzyl chloride to generate a benzyl cation or a polarized complex that acts as the electrophile. doubtnut.com

Electrophilic Attack: The electron-rich toluene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion to restore the aromaticity of the ring, yielding the benzylated toluene product.

The regioselectivity of the reaction is determined during the electrophilic attack step. The methyl group on the toluene ring is an activating group that donates electron density to the ring, particularly at the ortho and para positions. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by the electrophile. The meta positions are less activated and therefore less likely to be substituted.

Isomer Differentiation and Separation Research in Synthetic Mixtures

Due to the formation of a complex mixture of isomers during the synthesis of dibenzyltoluene, effective separation and differentiation techniques are crucial. The commercial "dibenzyltoluene" is itself a mixture of isomers. nih.gov

Several analytical methods are employed to identify and quantify the different isomers in the mixture. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. researchgate.net Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy have been used to characterize pure, synthesized isomers to confirm their structure. researchgate.net

For the separation of dibenzyltoluene isomers, a combination of distillation and chromatography is often employed. researchgate.net Vacuum distillation can be used for an initial pre-separation of the mixture into fractions with similar boiling points. researchgate.netwalshmedicalmedia.com However, due to the overlapping boiling points of the isomers, complete separation by distillation alone is not feasible. walshmedicalmedia.com

High-pressure liquid chromatography (HPLC) is a more effective technique for separating the isomers. researchgate.netwalshmedicalmedia.com Reversed-phase HPLC, using a phenylhexyl silica stationary phase and an acetone (B3395972)/water mixture as the mobile phase, has been successfully used to separate partially hydrogenated derivatives of dibenzyltoluene. nih.govwalshmedicalmedia.com This method has been scaled up to a semi-preparative scale for the isolation of single isomers with high purity. walshmedicalmedia.comresearchgate.net The adsorption behavior of the different isomers on the stationary phase, which can be described by models like the Sip's equation, is a key factor in achieving separation. walshmedicalmedia.com

It is important to note that for some commercial applications, such as its use as a heat transfer fluid, further purification of the isomer mixture is not always necessary or desirable due to the similar physicochemical properties of the isomers. nih.gov

| Compound Name |

| This compound |

| Toluene |

| Benzyl chloride |

| Dibenzyltoluene |

| Ferric chloride |

| Aluminum chloride |

| Monobenzyl toluene |

| 2,4-Dibenzyltoluene |

| 3,4-Dibenzyltoluene |

| 2,6-Dibenzyltoluene |

| 2,5-Dibenzyltoluene |

| Zinc chloride |

| 3,5-Di(bromomethyl)toluene |

| Pyridine N-oxide |

| Sulfated titania |

| Methanol |

| Acetone |

| Water |

Interactive Data Tables

Table 1: Common Catalysts in Dibenzyltoluene Synthesis

| Catalyst | Reaction Type | Typical Conditions | Reference |

| Ferric chloride (FeCl₃) | Friedel-Crafts Benzylation | Room Temperature | prepchem.com |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Benzylation | Not specified | |

| Zinc chloride (ZnCl₂) on Silica | Friedel-Crafts Benzylation | Not specified | researchgate.net |

| Iron-modified Mesoporous Ceria | Friedel-Crafts Benzylation | Not specified | researchgate.net |

| Palladium Catalysts | Regioselective C-H Activation | Not specified | acs.org |

| Sulfated Titania | Friedel-Crafts Benzylation | Not specified | oiccpress.com |

Table 2: Separation Techniques for Dibenzyltoluene Isomers

| Technique | Principle | Application | Reference |

| Vacuum Distillation | Separation based on boiling point differences | Pre-separation of isomer mixtures | researchgate.netwalshmedicalmedia.com |

| High-Pressure Liquid Chromatography (HPLC) | Separation based on differential adsorption | Isolation of single isomers with high purity | nih.govresearchgate.netwalshmedicalmedia.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on volatility and mass-to-charge ratio | Isomer identification and quantification | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization based on nuclear spin properties | Confirmation of isomer structure | researchgate.net |

Catalytic Transformations and Reaction Mechanism Elucidation of Dibenzyltoluene

Catalytic Hydrogenation of 3,5-Dibenzyltoluene and Related Isomers

The catalytic hydrogenation of dibenzyltoluene (DBT), a promising liquid organic hydrogen carrier (LOHC), is a critical step in the hydrogen storage and release cycle. This process involves the addition of hydrogen to the aromatic rings of DBT to form perhydro-dibenzyltoluene (H18-DBT), a hydrogen-rich molecule. The efficiency and selectivity of this reaction are highly dependent on the catalyst used and the prevailing reaction conditions.

A variety of heterogeneous catalysts have been developed and evaluated for the hydrogenation of dibenzyltoluene and its isomers. Noble metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and platinum (Pt) supported on materials like alumina (B75360) (Al2O3), have shown significant activity. nih.govmdpi.commdpi.com

For instance, a 5 wt% Rh/Al2O3 catalyst demonstrated the highest activity for hydrogenation with a turnover frequency (TOF) of 26.49 h⁻¹ and achieved a 92.69% degree of hydrogenation in 2 hours. acs.org In another study, a 5% Pt/Al2O3 catalyst was identified as highly effective, achieving complete hydrogenation of H0-DBT in just 35 minutes. mdpi.com Ruthenium-based catalysts, such as Ru/Al2O3, are also widely used and have been shown to be effective for DBT hydrogenation. mdpi.comresearchgate.netresearchgate.net

Non-noble metal catalysts, such as nickel-based catalysts, are also being explored as a more cost-effective alternative. nih.gov Raney-Ni has been identified as a particularly active catalyst for DBT hydrogenation. researchgate.netresearchgate.netscilit.com Studies have also investigated the use of nickel catalysts supported on materials like Al2O3-SiO2, with a Ni70/AlSiO-1/1 catalyst showing high adaptability and activity for the hydrogenation of various LOHCs, including DBT. nih.gov

Interactive Data Table: Comparison of Heterogeneous Catalysts for Dibenzyltoluene Hydrogenation

| Catalyst | Support | Activity/Efficiency | Reference |

| 5 wt% Rh/Al2O3 | Alumina | TOF of 26.49 h⁻¹, 92.69% hydrogenation in 2h | acs.org |

| 5% Pt/Al2O3 | Alumina | Complete hydrogenation in 35 minutes | mdpi.com |

| Raney-Ni | - | High activity, optimal temperature 170°C | researchgate.netresearchgate.netscilit.com |

| Ni70/AlSiO-1/1 | Alumina-Silica | Complete hydrogenation within 1.5h | nih.gov |

| Ru/Al2O3 | Alumina | Effective for DBT hydrogenation | mdpi.comresearchgate.netresearchgate.net |

Understanding the reaction pathway of dibenzyltoluene hydrogenation is crucial for optimizing the process. Studies using 1H-NMR spectroscopy have elucidated the sequence of hydrogenation of the three aromatic rings of the DBT molecule. rsc.orgrsc.orgresearchgate.net

The hydrogenation of dibenzyltoluene (H0-DBT) to perhydro-dibenzyltoluene (H18-DBT) is a stepwise process. ulisboa.pt The reaction proceeds with a strong preference for the hydrogenation of the outer (side) rings first, followed by the hydrogenation of the central (middle) ring. researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net This preferred pathway is often referred to as the side-ring, side-ring, middle-ring (SSM) order. researchgate.netrsc.orgrsc.org

The initial step involves the hydrogenation of one of the side rings to form hexahydro-dibenzyltoluene (H6-DBT). ulisboa.ptresearchgate.net Subsequently, the second side ring is hydrogenated to produce dodecahydro-dibenzyltoluene (H12-DBT). ulisboa.ptresearchgate.net The final and rate-determining step is the hydrogenation of the sterically hindered middle ring to yield the fully hydrogenated H18-DBT. ulisboa.ptresearchgate.netacs.org This steric hindrance is the primary reason for the middle ring's lower reactivity. researchgate.net

High-performance liquid chromatography (HPLC) analysis has supported these findings by showing an accumulation of H12-DBT species before the final hydrogenation to H18-DBT. researchgate.netrsc.org The reaction pathway appears to be consistent across different catalysts, such as Ru/Al2O3, and within a temperature range of 120°C to 200°C. researchgate.netrsc.org

Micro-kinetic modeling provides a deeper understanding of the reaction mechanism and allows for the determination of key kinetic parameters. For the hydrogenation of dibenzyltoluene, models based on the Langmuir-Hinshelwood mechanism have been developed. researchgate.netrepec.org These models often assume dissociative adsorption of hydrogen on the catalyst surface. researchgate.netrepec.org

Kinetic studies have determined the reaction order with respect to the reactants. For the hydrogenation over a commercial Ni/Al2O3 catalyst, the reaction order for each step (DBT to H6-DBT, H6-DBT to H12-DBT, and H12-DBT to H18-DBT) was found to be approximately 1 with respect to the reactant concentration. acs.org The reaction order with respect to hydrogen pressure was found to be around 0.74-0.79 for each step. acs.org

Activation energies for the individual hydrogenation steps have also been calculated. For the Ni/Al2O3 catalyst, the activation energies were 59.254 kJ·mol⁻¹ for DBT to 6H-DBT, 56.061 kJ·mol⁻¹ for 6H-DBT to 12H-DBT, and 64.641 kJ·mol⁻¹ for 12H-DBT to 18H-DBT, indicating that the hydrogenation of H12-DBT is the rate-determining step. acs.org In another study focusing on the hydrogenation of this compound over a Raney-Ni catalyst, the activation energy was determined, and a kinetic model was fitted to the experimental data. uniovi.es

These kinetic models are essential for reactor design and for evaluating the performance of different catalysts under various operating conditions. acs.org

Interactive Data Table: Kinetic Parameters for Dibenzyltoluene Hydrogenation over Ni/Al2O3

| Hydrogenation Step | Reaction Order (Reactant) | Reaction Order (H2 Pressure) | Activation Energy (kJ·mol⁻¹) | Reference |

| DBT to 6H-DBT | 1.06 | 0.79 | 59.254 | acs.org |

| 6H-DBT to 12H-DBT | 0.976 | 0.74 | 56.061 | acs.org |

| 12H-DBT to 18H-DBT | 1.36 | 0.745 | 64.641 | acs.org |

The efficiency and selectivity of dibenzyltoluene hydrogenation are significantly influenced by reaction conditions such as temperature, pressure, and stirring speed. researchgate.netresearchgate.netrepec.org

Temperature: The reaction rate generally increases with temperature. acs.orgmdpi.comresearchgate.net However, there is an optimal temperature for achieving complete hydrogenation. For a Raney-Ni catalyst, the optimal temperature was found to be 170°C. researchgate.netscilit.com

Pressure: Increasing hydrogen pressure also enhances the reaction rate. acs.orgresearchgate.net Higher pressure increases the concentration of dissolved hydrogen, thereby promoting the hydrogenation process. uniovi.es Complete hydrogenation of dibenzyltoluene has been achieved at pressures between 5 and 7 MPa. scilit.comresearchgate.net

Stirring Speed: Adequate stirring is necessary to overcome mass transfer limitations between the gas, liquid, and solid phases. researchgate.netrepec.org However, beyond a certain stirring speed (e.g., 1000 rpm), the influence on the reaction rate becomes negligible, indicating that the reaction is no longer limited by external mass transfer. researchgate.netacs.orgrepec.org

The interplay of these parameters is crucial for optimizing the hydrogenation process. For example, complete hydrogenation (6.2 wt% hydrogen capacity) of dibenzyltoluene was achieved at 170°C and 5-7 MPa. scilit.comresearchgate.net

Micro-kinetic Modeling and Kinetic Parameter Determination for Hydrogenation

Catalytic Dehydrogenation of Perhydro-Dibenzyltoluene

The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) is the hydrogen release step in the LOHC cycle, producing the original dibenzyltoluene and high-purity hydrogen.

Active Metals and Supports: Platinum supported on alumina (Pt/Al2O3) is a widely used and effective catalyst. scilit.comresearchgate.netmdpi.com The loading of platinum on the support influences the catalytic activity, with studies showing that a 5% Pt/Al2O3 catalyst can yield 90.2% of the stored hydrogen. scilit.com The activity generally increases with higher Pt loading. scilit.com

Catalyst Modification: To enhance performance and reduce by-product formation, catalysts are often modified with dopants. mdpi.commdpi.com For instance, modifying Pt/Al2O3 with magnesium (Mg) has been shown to significantly improve the dehydrogenation performance, achieving 100% degree of dehydrogenation at 300°C. mdpi.com The addition of dopants like sulfur has also been reported to improve catalytic performance and reduce the formation of unwanted by-products. mdpi.com

Catalyst Synthesis Methods: The method of catalyst preparation can impact the size and dispersion of the active metal particles, which in turn affects catalytic activity. The supercritical deposition (SCD) method using supercritical CO2 has been shown to produce Pt/Al2O3 catalysts with smaller, more highly dispersed Pt particles, leading to improved performance compared to catalysts prepared by wet impregnation. mdpi.com

Inductively Heated Catalysts: Innovative approaches such as using inductively heatable catalyst materials are being explored to allow for rapid heating and more dynamic hydrogen release. rsc.org This can be achieved by coating steel beads with a Pt-alumina layer or by incorporating ferromagnetic nanoparticles into the catalyst pellets. rsc.org

Interactive Data Table: Performance of Catalysts in Perhydro-Dibenzyltoluene Dehydrogenation

| Catalyst | Support | Key Findings | Reference |

| 5% Pt/Al2O3 | Alumina | 90.2% hydrogen yield in 7 hours | scilit.com |

| Pt/Mg-Al2O3 | Magnesium-doped Alumina | 100% degree of dehydrogenation at 300°C | mdpi.com |

| Pt/Al2O3 (SCD) | Alumina | Higher dispersion and improved performance | mdpi.com |

| Inductively heatable Pt-based | Steel beads/Alumina | Rapid heating and dynamic hydrogen release | rsc.org |

Dehydrogenation Kinetics and Identification of Rate-Determining Steps

The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), the hydrogen-rich form of dibenzyltoluene, is a critical endothermic reaction for releasing stored hydrogen. rsc.orgwikipedia.org This process typically occurs at elevated temperatures, between 250°C and 320°C, in the presence of a catalyst. wikipedia.orgresearchgate.neteuropa.eu Kinetic studies have been performed to understand the reaction rates and energy requirements, yielding varied results depending on the specific catalytic system and reactor conditions.

One kinetic model developed for the dehydrogenation of H18-DBT over a 5 wt% Platinum on Alumina (Pt/Al2O3) catalyst in a fixed-bed reactor determined the reaction to follow first-order kinetics. researchgate.net This study reported an activation energy (Ea) of 117 kJ/mol. researchgate.net In contrast, another investigation using a continuous flow reactor with a Pt/Al2O3 catalyst found the reaction order to be between 2.3 and 2.4, with a higher activation energy of 171 kJ/mol. researchgate.netresearchgate.net A separate study focusing on perhydro-benzyltoluene, a closely related LOHC, derived an activation energy of 182 ± 8 kJ mol−1, indicating that the reaction kinetics were not limited by mass transport phenomena. rsc.org

While the precise rate-determining step for the dehydrogenation of H18-DBT is a subject of ongoing investigation, insights can be drawn from related systems. For the dehydrogenation of toluene (B28343), another LOHC, the desorption of the dehydrogenated product (toluene) from the catalyst surface was identified as the rate-determining step. For the reverse reaction, the hydrogenation of dibenzyltoluene, research has indicated that the hydrogenation of the partially hydrogenated intermediate, dodecahydro-dibenzyltoluene (H12-DBT), is the rate-limiting step. x-mol.net

Table 1: Reported Kinetic Parameters for Perhydro-dibenzyltoluene Dehydrogenation

| Catalyst | Reactor Type | Reaction Order | Activation Energy (Ea) | Source(s) |

| 5 wt% Pt/Al₂O₃ | Fixed-Bed Reactor | 1 | 117 kJ/mol | researchgate.net |

| Pt/Al₂O₃ | Continuous Flow Reactor | 2.3 - 2.4 | 171 kJ/mol | researchgate.netresearchgate.net |

Investigation of By-product Formation and Control During Dehydrogenation

These by-products primarily arise from side reactions such as cracking and cyclization of the aromatic dibenzyltoluene product on the acidic sites of the catalyst support. mdpi.commdpi.com The formation of these compounds is reportedly more pronounced at a higher degree of dehydrogenation (DoD). mdpi.com

Identified By-products:

Low-Boiling Point (LB): These are typically products of cracking reactions and include compounds like toluene, xylene, and benzyltoluene. mdpi.com

High-Boiling Point (HB): These are often formed through cyclization and rearrangement reactions. Derivatives of benzylmethylfluorene are common HB by-products. mdpi.com

Table 2: Common By-products in Dibenzyltoluene Dehydrogenation

| By-product Class | Example Compounds | Formation Mechanism | Source(s) |

| Low-Boiling (LB) | Toluene, Xylene, Benzyltoluene | Cracking | mdpi.com |

| High-Boiling (HB) | Benzylmethylfluorene derivatives | Cyclization | mdpi.com |

Strategies to mitigate by-product formation are crucial for the commercial viability of LOHC technology. One effective approach is the modification of the catalyst. It has been demonstrated that doping platinum-based catalysts with elements like sulfur can significantly reduce by-product formation. mdpi.com Sulfur is believed to selectively block the low-coordinated platinum sites that are active in side reactions, thereby improving the catalyst's selectivity towards the desired dehydrogenation reaction without severely compromising its primary activity. mdpi.com Additionally, advanced process control, for instance through the use of induction heating, may offer a way to minimize "heat waste" and reduce by-product formation. rsc.org

Other Investigated Chemical Reactions of this compound

Besides dehydrogenation, the most significant chemical reaction involving this compound is its hydrogenation . This exothermic reaction is the "charging" step in the LOHC cycle, where the aromatic compound takes up hydrogen to become perhydro-dibenzyltoluene (H18-DBT). The process is typically carried out using platinum or ruthenium catalysts on an alumina support (e.g., Pt/Al2O3, Ru/Al2O3) at temperatures of 150–200°C and elevated pressures of approximately 30–50 bar. wikipedia.org

Another important reaction pathway is transfer hydrogenation . In this process, the hydrogen stored in H18-DBT is not released as a gas but is instead transferred directly to another molecule. europa.eu For example, H18-DBT can be reacted with acetone (B3395972), which acts as a hydrogen acceptor, to form isopropanol. europa.eu A key advantage of this pathway is that it can proceed at significantly lower temperatures (starting from around 120°C) compared to direct dehydrogenation. europa.eu

Finally, the synthesis of dibenzyltoluene itself is a relevant chemical reaction. Commercial dibenzyltoluene is not a pure compound but an isomeric mixture produced via a Friedel-Crafts benzylation of toluene. mdpi.com In this synthesis, the this compound isomer is typically formed in very low concentrations compared to other isomers like 2,4-DBT and 3,4-DBT. mdpi.com

Advanced Analytical Methodologies for Dibenzyltoluene Research

Chromatographic Techniques for Isomeric Separation and Quantitative Analysis

Chromatography is a cornerstone for separating the complex mixture of isomers present in commercial DBT solutions and for quantifying the components at various stages of hydrogenation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the individual isomers within a dibenzyltoluene mixture. nih.govmdpi.com In a typical analysis, the DBT sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the isomers between the mobile phase (a carrier gas) and the stationary phase lining the column. researchgate.net The isomers are then detected by a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov

Commercial dibenzyltoluene is a complex mixture containing multiple isomers of dibenzyltoluene and (benzyl)benzyltoluene (BBT). nih.govresearchgate.net GC-MS analysis can distinguish these compounds, which have the same molecular weight but different structural arrangements. The mass spectra for DBT isomers typically show a molecular ion peak at m/z 272. nih.govmdpi.com Key fragment ions, such as m/z 181 and m/z 179, are used to help identify specific isomers like 2,4-DBT and 2,6-DBT, respectively. nih.govmdpi.com Studies have identified up to 17 distinct peaks in the GC chromatogram of H0-DBT mixtures. nih.gov Due to the steric hindrance and the reactivity of the Friedel-Crafts alkylation position during synthesis, the 3,5-dibenzyltoluene isomer is expected to be present in the lowest concentration. nih.gov

The quantitative analysis of each isomer can be performed by integrating the area of its corresponding peak in the chromatogram and using a standard for calibration, such as n-octadecane. nih.gov

Table 1: GC-MS Parameters for Dibenzyltoluene Isomer Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govmdpi.com |

| Application | Identification and quantification of DBT and BBT isomers. | nih.govnih.gov |

| Molecular Ion (m/z) | 272 for H0-DBT isomers. | nih.govmdpi.com |

| Key Fragment Ions (m/z) | 181 (characteristic for 2,4-DBT), 179 (characteristic for 2,6-DBT). | nih.govmdpi.com |

| Identified Compounds | Up to 17 isomers of dibenzyltoluene and (benzyl)benzyltoluene. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is primarily used to separate dibenzyltoluene mixtures based on their degree of hydrogenation (DoH). nih.govrsc.org This is particularly useful for analyzing samples taken during a hydrogenation or dehydrogenation reaction, where a mix of H0-DBT, H6-DBT, H12-DBT, and H18-DBT exists. rsc.orgkit.edu

The typical setup involves a reversed-phase HPLC system. nih.govresearchgate.net A phenyl-hexyl silica (B1680970) column is often used as the stationary phase, which provides the necessary selectivity to separate the molecules based on the number of saturated rings. rsc.orgkit.edu The mobile phase is commonly a mixture of acetone (B3395972) and water. rsc.orgkit.eduresearchgate.net This method effectively separates the mixture into four fractions (H0, H6, H12, and H18-DBT), although it does not separate the individual isomers within each fraction. nih.gov The separated fractions can be collected and further analyzed by other techniques like GC-MS to determine their specific isomeric composition. rsc.org

Table 2: HPLC Conditions for Dibenzyltoluene Fractionation

| Parameter | Specification | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearchgate.net |

| Application | Separation of DBT based on degree of hydrogenation (H0, H6, H12, H18). | rsc.orgkit.edu |

| Stationary Phase | Phenyl-hexyl silica | rsc.orgkit.edu |

| Mobile Phase | Acetone/Water (e.g., 95:5 or 96:4 v/v) | nih.govrsc.orgkit.edu |

| Detector | UV-Vis and Refractive Index (RI) | rsc.orgkit.edu |

For kinetic studies that require high-frequency monitoring of a reaction, Fast Gas Chromatography (Fast-GC) methods have been developed. mdpi.comresearchgate.net These methods significantly reduce the analysis time compared to conventional GC, often by a factor of three to six. mdpi.comresearchgate.netresearchgate.net This speed is achieved by using shorter columns with a smaller internal diameter (e.g., 100 microns). mdpi.comresearchgate.netpragolab.cz

Fast-GC allows for the rapid determination of the degree of hydrogenation in near real-time. nih.govmdpi.comresearchgate.net By taking samples at short intervals during a hydrogenation experiment, researchers can closely track the evolution of each hydrogenated family (H0, H6, H12, H18-DBT). mdpi.com This provides valuable data for understanding reaction kinetics and optimizing process parameters. nih.govnih.govmdpi.com While there might be a slight reduction in sensitivity compared to standard GC, this is generally not a concern for LOHC applications where the mixtures are concentrated. mdpi.comresearchgate.net A polyethylene (B3416737) glycol (wax) phase, such as a HeavyWAX column, is often suitable for this application. researchgate.net

Table 3: Characteristics of Fast-GC for Reaction Monitoring

| Feature | Description | Source |

|---|---|---|

| Primary Advantage | Reduced analysis time (3-6 times faster than conventional GC). | mdpi.comresearchgate.netresearchgate.net |

| Application | High-frequency monitoring of hydrogenation/dehydrogenation reactions. | mdpi.comresearchgate.net |

| Column Type | Shorter length, narrow internal diameter (e.g., 100 µm). | mdpi.comresearchgate.netpragolab.cz |

| Stationary Phase Example | Polyethylene glycol (HeavyWAX). | researchgate.net |

| Data Output | Time-resolved concentration profiles of H0, H6, H12, and H18-DBT. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Dibenzyltoluene Fractionation

Spectroscopic Characterization Methods in Reaction Pathway Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of DBT isomers and for determining the precise pathways that hydrogenation and dehydrogenation reactions follow.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including the isomers of dibenzyltoluene. nih.govresearchgate.netrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netchemrevise.org

For the specific isomer this compound, ¹H NMR spectroscopy reveals distinct signals. The aromatic protons appear in the range of δ 6.91-7.36 ppm. researchgate.net The four protons of the two methylene (B1212753) bridges (-CH₂-) produce a characteristic singlet at approximately δ 3.98 ppm, while the three protons of the methyl group (-CH₃) also appear as a singlet at around δ 2.33 ppm. researchgate.net

Table 4: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Source |

|---|---|---|---|---|

| Aromatic (Ar-H) | 6.91 - 7.36 | Multiplet | 13H | researchgate.net |

| Methylene (-CH₂-) | 3.98 | Singlet | 4H | researchgate.net |

| Methyl (-CH₃) | 2.33 | Singlet | 3H | researchgate.net |

Raman spectroscopy is another valuable technique for the characterization of dibenzyltoluene and its isomers. nih.govmdpi.com It provides a vibrational fingerprint of a molecule by detecting the inelastic scattering of monochromatic light. fau.de This method is complementary to infrared (IR) spectroscopy and is particularly useful for identifying specific functional groups and structural features. researchgate.netmdpi.com

To confirm the identity of isomers separated by chromatography or synthesized in the lab, their Raman spectra are recorded. nih.govmdpi.comresearchgate.net For this compound, characteristic vibrations can be assigned to different parts of the molecule. These include aromatic C=C stretching vibrations, C-H bending, and both aromatic and alkane C-H stretching vibrations. researchgate.net Comparing the measured Raman spectra of an unknown sample to the spectra of synthesized, pure reference compounds like this compound allows for unambiguous peak attribution and compound identification. nih.govnih.govresearchgate.net

Table 5: Main Raman Vibrations for Synthesized this compound

| Vibration Type | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Aromatic C=C stretching | 1604 (s), 1579 (sh) | researchgate.net |

| Aromatic C-H bending | 1003 (s), 1031 (m) | researchgate.net |

| Alkane C-H stretching | 2918 (s), 2853 (sh), 2976 (sh) | researchgate.net |

| Aromatic =C-H stretching | 3000 (w), 3053 (s) | researchgate.net |

(s) = strong, (m) = medium, (sh) = shoulder, (w) = weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Determination

Methodological Advancements in the Analysis of Complex Dibenzyltoluene Mixtures

The analysis of dibenzyltoluene (DBT) is often complicated by the fact that it is typically used commercially as a mixture of isomers rather than a single, pure compound. researchgate.net This isomeric complexity is a direct result of its synthesis, commonly through the Friedel–Crafts alkylation of toluene (B28343) with benzyl (B1604629) chloride, which yields various structural isomers of dibenzyltoluene. ontosight.ainih.govresearchgate.net Commercial DBT fluids, such as those used as heat transfer oils or Liquid Organic Hydrogen Carriers (LOHCs), contain numerous isomers of both dibenzyltoluene and (benzyl)benzyltoluene (BBT). nih.govresearchgate.netdntb.gov.ua A detailed compositional analysis is therefore crucial for understanding and optimizing its performance in these applications, particularly for assessing the kinetic rate of hydrogenation for each constituent when used as an LOHC. nih.govdntb.gov.uaresearchgate.net

Research has led to significant advancements in analytical techniques capable of characterizing these complex mixtures. These methodologies are essential for separating and identifying the various isomers and their hydrogenated counterparts.

Gas Chromatography (GC) has proven to be a cornerstone technique.

GC-Mass Spectrometry (GC-MS) is widely used for the identification of components in DBT mixtures. In a 2015 analysis of a commercial H0-DBT mixture (non-hydrogenated dibenzyltoluene), at least 10 distinct peaks were identified in the gas chromatogram. nih.gov The isomers are typically identified by their mass spectra, with the molecular ion appearing at a mass-to-charge ratio (m/z) of 272. nih.gov

Comprehensive two-dimensional GC (GCxGC-TOF-MS) offers enhanced separation power. One study utilizing this technique on a commercial DBT mix identified 8 different peaks, while a standard one-dimensional chromatogram showed at least 12 peaks. nih.gov Another study highlighted the use of 2D-GC-TOF-MS for analyzing reaction mixtures of perhydro-dibenzyltoluene, effectively separating the different hydrogenated states (H18-DBT, H12-DBT, H6-DBT, and H0-DBT). researchgate.netfau.de

Fast GC-FID methods have been developed specifically to rapidly determine the degree of hydrogenation (DoH) of the mixture, which is a critical parameter in LOHC applications. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) provides an alternative approach for separation.

Reversed-phase HPLC was successfully employed to separate the hydrogenated fractions of DBT (H0, H6, H12, and H18-DBT). nih.gov Using a phenyl-hexyl silica stationary phase, the different families were separated, although isomers within the same hydrogenation state were not resolved. nih.gov

Spectroscopic Methods are vital for unambiguous structure confirmation.

The table below summarizes the application of these advanced analytical methods in the research of complex dibenzyltoluene mixtures.

| Analytical Technique | Application in Dibenzyltoluene Analysis | Key Findings/Capabilities |

| GC-MS | Identification of isomers in commercial DBT mixtures. nih.gov | Identifies components based on mass spectra (e.g., molecular ion at m/z 272). nih.gov Revealed at least 10-12 peaks in commercial mixtures. nih.gov |

| 2D-GC-TOF-MS | In-depth characterization and separation of complex isomer mixtures and their hydrogenated forms. researchgate.netfau.de | Enhanced resolution compared to 1D-GC. nih.gov Allows for detailed analysis of dehydrogenation reaction mixtures. fau.de |

| Fast GC-FID | Rapid determination of the Degree of Hydrogenation (DoH). nih.govresearchgate.net | Enables quick assessment of the LOHC's hydrogen-loading state. nih.gov |

| Reversed-Phase HPLC | Separation of DBT fractions based on their degree of hydrogenation (H0, H6, H12, H18). nih.gov | Separates families of hydrogenated compounds but not individual isomers within each family. nih.gov |

| NMR & Raman Spectroscopy | Unambiguous structural characterization of synthesized, pure DBT isomers. nih.govresearchgate.netdntb.gov.ua | Confirms the identity of individual isomers, which are then used as standards to verify chromatographic peak assignments. nih.gov |

Research indicates that among the six possible structural isomers of dibenzyltoluene, the fully meta-substituted this compound is likely present in the lowest concentration in commercial mixtures produced by Friedel-Crafts reaction, with the 2,4-DBT isomer being the major product. nih.gov

Theoretical and Computational Chemistry of 3,5 Dibenzyltoluene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable for investigating the catalytic processes involving dibenzyltoluene (DBT). These methods allow for a detailed analysis of electronic structures, helping to unravel the mechanisms of hydrogenation and dehydrogenation reactions. nih.govacs.org

Analysis of Adsorption Structures and Energy Changes on Catalyst Surfaces

DFT calculations are instrumental in analyzing the adsorption structures and energy changes of dibenzyltoluene and its hydrogenated intermediates on various catalyst surfaces. nih.govacs.org Studies have explored the adsorption of perhydro-dibenzyltoluene isomers on different crystallographic planes of platinum (Pt), palladium (Pd), and their alloys. rsc.org

Key findings from these computational analyses include:

Surface Selectivity: The (110) surfaces of Pt, Pd, and PtPd alloys are generally the most preferred for the adsorption of perhydro-dibenzyltoluene isomers compared to the (100) and (111) surfaces. rsc.org

Isomer Specificity: Adsorption energies and configurations vary between different isomers. Perhydro-m-dibenzyltoluene and perhydro-o-dibenzyltoluene tend to exhibit the strongest attachment to the catalyst surfaces. rsc.org

Bond Activation: Upon adsorption, certain C–H bonds in the perhydro-dibenzyltoluene molecule are elongated by approximately 5%. rsc.org This elongation suggests a weakening of the bond, indicating these sites are likely initial points for the dehydrogenation reaction. rsc.org This observation is consistent with experimental results. rsc.org

Charge Distribution: Analysis of charge density differences reveals the electronic interactions between the adsorbate and the catalyst surface, offering a deeper understanding of the bonding mechanism. rsc.org

| Isomer | Most Preferred Surface | Observations |

|---|---|---|

| perhydro-o-dibenzyltoluene | Metal (110) surfaces | The (110) surface is consistently favored over (100) and (111) surfaces for all isomers on Pt, Pd, and PtPd. |

| perhydro-m-dibenzyltoluene | ||

| perhydro-p-dibenzyltoluene |

Elucidation of Reaction Energy Profiles and Activation Barriers

Computational studies have successfully elucidated the energy landscapes for both the hydrogenation of DBT and the dehydrogenation of its fully saturated form, perhydro-dibenzyltoluene (H18-DBT). These calculations provide crucial data on reaction enthalpies and activation energies, which are vital for catalyst design and process optimization.

Activation Energies: A combined theoretical and experimental study estimated the activation energy for the hydrogenation of dibenzyltoluene to be 67.20 kJ/mol and for the dehydrogenation of H18-DBT to be 82.78 kJ/mol. nih.govacs.org Other studies focusing on dehydrogenation over modified Pt/Al₂O₃ catalysts reported activation energies ranging from 102 to 151 kJ/mol, depending on the modifier used (Zn or Mg). mdpi.com Another investigation found an activation energy of 117 kJ/mol for dehydrogenation using a 5 wt % Pt/Al₂O₃ catalyst. mdpi.com

Reaction Pathways and Rate-Determining Steps: DFT modeling has been used to compare the energy requirements of different dehydrogenation pathways. For H18-DBT, the rate-determining step was identified as the hydrogen release from 12H-DBT to form 10H-DBT. researchgate.net By modifying the DBT molecule with a lithium phenolate (B1203915) group (DBT-OLi), calculations predicted a lower energy requirement for hydrogen release compared to the unmodified H18-DBT. researchgate.net

| Process | Catalyst System | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Hydrogenation | Rh/Al₂O₃ | 67.20 | nih.govacs.org |

| Dehydrogenation | Pt/Al₂O₃ | 82.78 | nih.govacs.org |

| Dehydrogenation | Pt/Al₂O₃ | 102 | mdpi.com |

| Dehydrogenation | Pt/Zn-Al₂O₃ | 130 | mdpi.com |

| Dehydrogenation | Pt/Mg-Al₂O₃ | 151 | mdpi.com |

Computational Modeling of Reaction Mechanisms and Kinetics

Beyond static energy calculations, computational chemistry provides tools to model the dynamic processes of reaction mechanisms and kinetics. These models are essential for designing and scaling up industrial reactors.

Micro-kinetic Modeling: A micro-kinetic model for the catalytic hydrogenation of a DBT mixture over a Ru/Al₂O₃ catalyst was developed based on the Langmuir–Hinshelwood mechanism. repec.org This model, which assumes dissociative adsorption of hydrogen, successfully predicted reaction trends and provided insights into intermediate selectivity and rate-determining steps. repec.org

Kinetic Models for Dehydrogenation: Several kinetic models have been proposed for the dehydrogenation of H18-DBT. mdpi.com Many studies have found that the reaction follows first-order kinetics. mdpi.commdpi.com These models are crucial for reactor design and for understanding how reaction rates are influenced by temperature, pressure, and catalyst loading. mdpi.com For instance, preventing thermal cracking of the carrier material is a key consideration, limiting the practical operating temperature to around 290-320°C. mdpi.com

Reaction Pathway Determination: While not a purely computational method, ¹H-NMR spectroscopy combined with theoretical analysis has been used to distinguish between different possible hydrogenation pathways. rsc.org Five distinct pathways were considered: middle-ring preference (MSS), side-middle-side order (SMS), side-ring preference (SSM), simultaneous hydrogenation, and statistical hydrogenation. rsc.org This analytical approach allows for the validation of computationally predicted reaction mechanisms. rsc.org

Prediction of Isomeric Reactivity and Selectivity in Catalytic Processes

Commercial dibenzyltoluene is a mixture of various isomers, and their individual reactivity can differ significantly. researchgate.net Computational chemistry offers a way to predict and understand this isomeric selectivity.

Selectivity in Synthesis: The synthesis of dibenzyltoluene typically occurs via a Friedel-Crafts reaction. mdpi.com Computational analysis of steric and electronic effects can predict the resulting isomer distribution. The fully meta-substituted 3,5-dibenzyltoluene is predicted to be the isomer with the lowest concentration due to the directing effects of the functional groups during the second benzylation step. mdpi.com

Selectivity in Catalysis: As mentioned, DFT studies show that the adsorption and, by extension, the reactivity of perhydro-dibenzyltoluene isomers are dependent on both the specific isomer and the catalyst surface. rsc.org The preference for perhydro-m-dibenzyltoluene and perhydro-o-dibenzyltoluene to adsorb more strongly on catalyst surfaces suggests they may react more readily under certain conditions. rsc.org

Simulations of Molecular Interactions Relevant to Research Applications

Simulations of molecular interactions are fundamental to understanding the thermophysical properties of DBT as a heat transfer fluid and LOHC.

Thermochemical Properties: High-level quantum chemical calculations (such as G3MP2) have been used to derive and validate key thermochemical data, including gas-phase molar enthalpies of formation for DBT and its hydrogenated derivatives. acs.orgkpfu.rumdpi.com These calculated values show good agreement with experimental data derived from combustion and vapor pressure measurements, confirming the accuracy of the computational methods. mdpi.com

Isomer-Surface Interactions: The detailed simulation of how different perhydro-dibenzyltoluene isomers interact with catalyst surfaces provides a molecular-level picture of the catalytic process. rsc.org By analyzing bond lengths, adsorption energies, and charge transfer, researchers can build a bottom-up understanding of the factors controlling catalytic activity and selectivity. rsc.org This includes identifying which C-H bonds are most likely to break first during dehydrogenation, a critical piece of information for designing more efficient catalysts. rsc.org

Research on Derivatives and Structural Modifications of 3,5 Dibenzyltoluene

Synthesis and Characterization of Hydrogenated Dibenzyltoluene Derivatives (Hx-DBT)

The hydrogenation of dibenzyltoluene (H0-DBT) results in a series of hydrogenated derivatives, collectively known as Hx-DBT, where 'x' denotes the number of hydrogen atoms added. The process typically involves the sequential saturation of the aromatic rings. The primary derivatives are hexahydro-dibenzyltoluene (H6-DBT), dodecahydro-dibenzyltoluene (H12-DBT), and the fully hydrogenated perhydro-dibenzyltoluene (H18-DBT). acs.orgresearchgate.net

The synthesis of these derivatives is achieved through catalytic hydrogenation, often using catalysts such as ruthenium or platinum on an alumina (B75360) support (Ru/Al₂O₃, Pt/Al₂O₃). rsc.orgresearchgate.net The reaction conditions, including temperature and pressure, influence the rate and extent of hydrogenation. researchgate.net For instance, studies have shown that the reaction rate increases with both temperature and pressure. researchgate.net

Characterization of the resulting Hx-DBT mixture is crucial for understanding the degree of hydrogenation (DoH), which directly correlates to the amount of hydrogen stored. researchgate.net Various analytical techniques are employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to identify and quantify the different isomers and their hydrogenated forms present in the mixture. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the DoH by analyzing the ratio of aromatic to aliphatic protons. researchgate.netkit.edu

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has been developed to separate the partially hydrogenated fractions with high purity. researchgate.net

The thermophysical properties of these derivatives, such as viscosity, density, surface tension, and refractive index, have been measured over a wide range of temperatures. acs.org These properties are essential for designing and optimizing LOHC systems.

Table 1: Hydrogenated Derivatives of Dibenzyltoluene

| Derivative Name | Abbreviation | Number of Added Hydrogens | Saturation Level |

|---|---|---|---|

| Dibenzyltoluene | H0-DBT | 0 | Unhydrogenated |

| Hexahydro-dibenzyltoluene | H6-DBT | 6 | Partially Hydrogenated |

| Dodecahydro-dibenzyltoluene | H12-DBT | 12 | Partially Hydrogenated |

Rational Design of Modified 3,5-Dibenzyltoluene Structures for Enhanced Functionality

One approach involves the introduction of different functional groups or altering the molecular architecture. For example, the investigation into N-containing heterocycles like N-ethylcarbazole has been driven by their lower dehydrogenation temperatures compared to aromatic hydrocarbons. uniovi.esdoi.org However, these compounds can have drawbacks such as higher freezing points. uniovi.es

Another strategy focuses on creating multicomponent LOHC systems. For instance, mixing perhydro-dibenzyltoluene (H18-DBT) with perhydro-benzyltoluene (H12-BT) has been shown to reduce viscosity and increase the rate of hydrogen release. mdpi.com This is due to a transfer hydrogenation mechanism between the two components. mdpi.com

The design of novel catalysts also plays a crucial role in enhancing the functionality of DBT-based LOHCs. Research into bimetallic catalysts and the influence of catalyst supports aims to improve activity and selectivity for both hydrogenation and dehydrogenation reactions. rsc.orgresearchgate.net

Investigation of Structure-Reactivity Relationships in Functionalized Derivatives

Understanding the relationship between the molecular structure of dibenzyltoluene derivatives and their reactivity is fundamental to optimizing LOHC systems. The reactivity of different isomers of dibenzyltoluene and their hydrogenated counterparts can vary significantly. mdpi.com

Studies have shown that the hydrogenation of the external aromatic rings typically occurs before the central ring. researchgate.net The position of the methyl group and the benzyl (B1604629) substituents influences the electronic properties and steric hindrance of the molecule, thereby affecting the kinetics of the hydrogenation and dehydrogenation reactions. For example, the dehydrogenation of perhydro-dibenzyltoluene is a structure-sensitive reaction, with the optimal size of the platinum nanoparticle catalyst depending on the reaction temperature. rsc.org

Kinetic studies of the hydrogenation of dibenzyltoluene have revealed that the concentrations of the intermediate hydrogenated forms (H6-DBT, H12-DBT) are primarily a function of the degree of hydrogenation, irrespective of the reaction temperature and pressure. researchgate.net This suggests a predictable reaction pathway.

Furthermore, the investigation extends to the interaction of the LOHC molecules with the catalyst surface. The adsorption properties of different isomers and their hydrogenated forms on catalyst surfaces like platinum and palladium have been studied to understand the catalytic mechanism at a molecular level. rsc.org

Exploration of Novel Dibenzyltoluene Analogues and Their Research Potential

The research landscape for LOHCs is continuously expanding, with the exploration of novel analogues of dibenzyltoluene holding significant potential. The goal is to identify new carrier molecules with even more favorable properties, such as higher hydrogen storage densities, lower costs, and improved safety profiles. researchgate.net

One area of exploration is the synthesis and evaluation of other alkyl-substituted aromatic compounds. For instance, monobenzyltoluene (MBT) has been investigated as a potential LOHC with a comparable theoretical hydrogen storage capacity to DBT. rsc.org

The development of advanced analytical methods is also crucial for characterizing these novel analogues and their reaction products. mdpi.com Techniques like fast gas chromatography have been developed to rapidly determine the degree of hydrogenation, which is essential for monitoring reaction kinetics. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Benzyl)benzyltoluene |

| 1,2-dimethylindole |

| 2,4-dibenzyltoluene |

| 2,5-dibenzyltoluene |

| 3,4-dibenzyltoluene |

| 4H-1,2-DMID |

| 7-ethylindole |

| 8H-1,2-DMID |

| Ammonia |

| Benzene |

| Benzyltoluene |

| Biphenyl |

| Carbon monoxide |

| Cyclohexane |

| Decalin |

| Dibenzyltoluene |

| Dodecahydro-dibenzyltoluene |

| Formic acid |

| Hexahydro-dibenzyltoluene |

| Jarytherm |

| Marlotherm SH |

| Methanol |

| Methylcyclohexane |

| Monobenzyltoluene |

| N-ethyl-carbazole |

| N-ethylcarbazole |

| N-ethylindole |

| N-methylindole |

| N-propylcarbazole |

| Naphthalene |

| Perhydro-benzyltoluene |

| Perhydro-dibenzyltoluene |

| Perhydrodibenzyltoluene |

| Phenazine |

| Quinoline |

Applications in Advanced Energy Systems and Chemical Synthesis Research

Liquid Organic Hydrogen Carrier (LOHC) Systems Based on Dibenzyltoluene

Dibenzyltoluene (DBT), often as a mixture of isomers including 3,5-dibenzyltoluene, has emerged as a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transport of hydrogen. acs.orgmdpi.com The LOHC concept involves the reversible catalytic hydrogenation of an unsaturated organic molecule (the hydrogen-lean form, H0-DBT) to its saturated counterpart (the hydrogen-rich form, perhydro-dibenzyltoluene or H18-DBT), and its subsequent dehydrogenation to release hydrogen when needed. mdpi.comresearchgate.net This technology offers several advantages, including high hydrogen storage capacity (up to 6.2 wt%), compatibility with existing fuel infrastructure, and enhanced safety as the hydrogen is chemically bonded to the carrier molecule. mdpi.comrsc.orgmdpi.com The DBT/H18-DBT system is particularly noted for being non-flammable and having a high boiling point. mdpi.com

The efficiency and long-term stability of the LOHC cycle are critically dependent on the performance of the catalysts used for both hydrogenation and dehydrogenation. Research in this area is focused on developing catalysts that offer high activity, selectivity, and durability, while minimizing side reactions and deactivation. mdpi.comresearchgate.net

For the hydrogenation of dibenzyltoluene, various catalysts have been investigated. Noble metal catalysts such as Ruthenium on an alumina (B75360) support (Ru/Al2O3) and Platinum on alumina (Pt/Al2O3) are effective for the hydrogenation of this compound to its perhydrogenated form. uniovi.es Nickel-based catalysts, like Raney-Ni, have also shown promise and are considered a cost-effective alternative. researchgate.net

The dehydrogenation of perhydro-dibenzyltoluene to release hydrogen is an endothermic process that requires robust catalysts capable of operating at elevated temperatures (typically above 250°C). rsc.org Platinum-based catalysts are widely studied for this reaction. researchgate.netmdpi.com Research efforts include:

Optimizing Catalyst Support: Modifying the catalyst support, such as using Mg- and Zn-doped Pt/Al2O3, has been shown to enhance dehydrogenation performance. mdpi.comresearchgate.net

Novel Catalyst Structures: Inductively heatable catalysts, where Pt is supported on materials like steel beads coated with alumina (Steel@Al2O3–Pt), are being developed to improve heat transfer and energy efficiency during the endothermic dehydrogenation process. rsc.org

Bimetallic Catalysts: The addition of a second metal, such as copper to a platinum-on-alumina catalyst (Pt-Cu/Al2O3), has been explored to improve activity, selectivity, and stability. researchgate.net

Sulfur Tuning: The activity and selectivity of Pt/Al2O3 catalysts can be improved by tuning with sulfur, which can reduce the formation of unwanted by-products. kit.edu

A summary of various catalysts investigated for the dibenzyltoluene LOHC system is presented below.

| Reaction | Catalyst | Support | Key Findings |

| Hydrogenation | Ruthenium (Ru) | Alumina (Al2O3) | Effective for DBT hydrogenation. uniovi.esresearchgate.net |

| Hydrogenation | Platinum (Pt) | Alumina (Al2O3) | Effective for DBT hydrogenation. uniovi.es |

| Hydrogenation | Raney-Nickel | - | A promising, cost-effective catalyst. researchgate.net |

| Dehydrogenation | Platinum (Pt) | Alumina (Al2O3) | Widely studied, with research focusing on optimizing operating conditions and mitigating deactivation. researchgate.netmdpi.comresearchgate.net |

| Dehydrogenation | Mg-doped Platinum | Alumina (Al2O3) | Shows high dehydrogenation performance. mdpi.comresearchgate.net |

| Dehydrogenation | Pt-Cu bimetallic | Alumina (Al2O3) | Aims to balance activity, selectivity, and stability. researchgate.net |

| Dehydrogenation | Platinum (Pt) | Alumina-coated steel beads | Inductively heatable for enhanced energy efficiency. rsc.org |

Beyond catalyst development, significant research is dedicated to the integration and optimization of the entire LOHC system to ensure its economic viability and efficiency on an industrial scale. This involves detailed process modeling and simulation to identify optimal operating conditions and system configurations. researchgate.netulisboa.pt

Key areas of investigation include:

Reactor Design: Studies have evaluated different reactor types, such as continuous three-phase stirred tank slurry reactors and fixed-bed reactors, to maximize conversion rates. uniovi.esresearchgate.net The use of metal foam as a catalyst support structure is also being explored to intensify the process by overcoming mass transport limitations. mdpi.com

Heat Integration: The dehydrogenation step is highly endothermic, requiring significant heat input. rsc.org Process optimization strategies focus on utilizing the heat from the product stream to preheat the feed, thereby minimizing external utility consumption. researchgate.net

Economic Analysis: Techno-economic assessments have been conducted to compare the dibenzyltoluene system with other LOHCs, such as the toluene (B28343)/methylcyclohexane system. ulisboa.pt These analyses suggest that the this compound-based process can be economically favorable, largely due to the reaction conditions and the potential for simplified purification schemes. uniovi.esulisboa.pt

Hydrogen Purification: The hydrogen released from the dehydrogenation process may contain trace impurities from the LOHC material. Research has explored the use of palladium-based membranes to purify the hydrogen to the high levels required for applications like fuel cells. kit.edu

A fundamental understanding of the reaction mechanisms for both hydrogen storage (hydrogenation) and release (dehydrogenation) is crucial for optimizing the LOHC process. Dibenzyltoluene is not a single compound but a mixture of isomers, and a detailed analysis of its composition is vital for understanding the kinetic rates of each component. mdpi.comnih.gov

The hydrogenation of dibenzyltoluene (H0-DBT) to perhydro-dibenzyltoluene (H18-DBT) and the subsequent dehydrogenation occur in a stepwise manner, involving partially hydrogenated intermediates such as H6-DBT and H12-DBT. mdpi.com

Key research findings on the reaction mechanisms include:

Reaction Kinetics: Kinetic models have been developed for both the hydrogenation and dehydrogenation reactions to understand the influence of temperature, pressure, and catalyst concentration. researchgate.netresearchgate.net For instance, the dehydrogenation of H18-DBT has been described with a reaction order ranging from 2.3 to 2.4 and an activation energy of approximately 171 kJ/mol in certain studies. researchgate.net

Thermodynamic Properties: The thermophysical properties of dibenzyltoluene and its hydrogenated derivatives, such as density, viscosity, and heat capacity, have been studied to provide essential data for reactor and process design. acs.org

System-Level Integration and Process Optimization Research for LOHCs

This compound as a Precursor or Intermediate in Specialty Chemical Synthesis Research

Beyond its application in energy storage, this compound serves as a precursor or intermediate in the synthesis of other specialty chemicals. ontosight.ai Its synthesis is typically achieved through a Friedel-Crafts reaction, where toluene is alkylated with benzyl (B1604629) chloride in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3). ontosight.aieuropa.eu While commercial dibenzyltoluene is a mixture of isomers, specific isomers like this compound can be synthesized for targeted research applications. nih.govresearchgate.net The unique aromatic structure of this compound makes it a candidate for creating more complex molecules for materials science and organic electronics. ontosight.ai

Fundamental Research in Molecular Recognition and Self-Assembly Utilizing Dibenzyltoluene Frameworks

The rigid and well-defined three-dimensional structure of molecules like this compound makes them interesting building blocks in the field of supramolecular chemistry. ontosight.ai This area of research explores how molecules recognize each other and spontaneously organize into larger, ordered structures. The principles of molecular recognition and self-assembly are fundamental to biological systems and are being harnessed to create novel materials with unique functions. acs.org While specific studies focusing solely on this compound in this context are not extensively detailed in the provided search results, its structural motifs are relevant to the design of molecules that can participate in controlled self-assembly processes. ontosight.ai

Future Research Directions and Interdisciplinary Prospects

Advancements in Catalyst Science for Dibenzyltoluene Transformations

The performance of the LOHC cycle, involving the hydrogenation of 3,5-Dibenzyltoluene for hydrogen storage and its dehydrogenation for hydrogen release, is critically dependent on catalyst technology. Current research aims to develop more active, stable, and cost-effective catalysts.

Noble metal catalysts, particularly platinum (Pt) and ruthenium (Ru) supported on alumina (B75360) (Al2O3), are commonly used for DBT hydrogenation and dehydrogenation. innovaxn.eurepec.orgmdpi.com Studies have shown that catalyst activity can be influenced by metal loading and particle size. mdpi.comresearchgate.net For instance, in one study, home-prepared Pt/Al2O3 catalysts with low platinum content (<0.5 wt%) demonstrated higher hydrogenation activities than a commercial catalyst with higher Pt content (2 wt%). ulisboa.ptulisboa.pt Another study found that for the dehydrogenation of perhydro-dibenzyltoluene, the catalytic activity of Pt/Al2O3 catalysts increased with higher Pt loadings from 1% to 5%. researchgate.net

Future work is directed at several key areas:

Cost Reduction: A major challenge is the high cost of noble metals like platinum. researchgate.net Research is exploring non-noble metal catalysts, such as those based on nickel (Ni), which offer a more economical alternative. researchgate.netresearchgate.net For example, Raney-Ni has been identified as a highly effective catalyst for DBT hydrogenation. researchgate.netresearchgate.net

Bimetallic and Modified Catalysts: The addition of a second metal or modifiers to traditional catalysts can enhance performance. Doping Pt/Al2O3 catalysts with magnesium (Mg) or zinc (Zn) has been shown to improve dehydrogenation performance, with Mg-doped catalysts exhibiting significantly higher turnover frequencies. mdpi.com Bimetallic systems, such as Pt-Re/Al2O3, are also being investigated to achieve efficient low-temperature dehydrogenation. rsc.org

Catalyst Deactivation: Understanding and mitigating catalyst deactivation is crucial for the long-term viability of LOHC technology. innovaxn.eu Research focuses on the mechanisms of deactivation, which can include coking and poisoning, and the development of more robust catalyst formulations and operating conditions to extend catalyst lifetime. innovaxn.eu

Table 1: Selected Catalytic Systems for Dibenzyltoluene Transformations

| Catalyst System | Reaction | Key Research Finding | Reference(s) |

| Pt/Al2O3 | Dehydrogenation | Activity increases with decreasing Pt particle size. mdpi.com Mg- and Zn-doping can enhance performance. mdpi.com | mdpi.commdpi.com |

| Ru/Al2O3 | Hydrogenation | Effective for catalytic hydrocarbon saturation in DBT mixtures. repec.orgresearchgate.net | repec.orgresearchgate.net |

| Raney-Ni | Hydrogenation | Found to be a highly active and cost-effective catalyst compared to some noble metal alternatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Pt-Re/Al2O3 | Dehydrogenation | Bimetallic system explored for more efficient low-temperature hydrogen release. rsc.org | rsc.org |

Integration of Advanced In-situ Characterization Techniques in Reaction Studies

To design better catalysts and optimize reaction processes, a fundamental understanding of the reaction mechanisms and catalyst behavior under operating conditions is essential. Advanced in-situ and operando characterization techniques are powerful tools for gaining these insights.

These techniques allow researchers to observe the catalyst's structural, morphological, and chemical state in real-time during the hydrogenation or dehydrogenation reactions. innovaxn.eu Methods such as operando X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) provide valuable data on the active sites of the catalyst and the reaction intermediates. innovaxn.euresearchgate.netrsc.orgupc.edu

A notable example is a project utilizing high-energy X-ray diffraction and X-ray spectroscopy to study the dehydrogenation of dibenzyltoluene under realistic conditions (300°C, 1-5 bar). innovaxn.eu The goal is to obtain a comprehensive, atomic-scale picture of the catalyst during the reaction, which can inform the knowledge-based development of more efficient dehydrogenation catalysts. innovaxn.eu Similarly, operando soft X-ray absorption spectroscopy has been used to demonstrate the complexities of dehydrogenation processes over time. researcher.life These advanced analytical methods are crucial for moving beyond "black box" approaches and enabling rational catalyst design.

Multi-scale Modeling and Simulation for Comprehensive System Optimization

Computational modeling and simulation are indispensable tools for optimizing the entire LOHC system, from the molecular level to the industrial-scale reactor. acs.orgdlr.demdpi.com These approaches can reduce the time and cost associated with experimental reactor design and optimization. kit.edu

Micro-kinetic Modeling: At the microscopic level, researchers are developing detailed kinetic models based on mechanisms like the Langmuir-Hinshelwood model to describe the hydrogenation and dehydrogenation processes. repec.orgresearchgate.net These models help to understand reaction pathways, the selectivity of intermediates, and rate-determining steps, which is crucial for catalyst and process optimization. repec.orgresearchgate.netacs.org

Integrated Multiscale Simulations: The ultimate goal is to integrate these different scales into a comprehensive model. repec.orgresearchgate.netyoutube.com Such a model would connect the elementary kinetic steps on the catalyst surface with the fluid dynamics and transport phenomena in the reactor, allowing for a holistic optimization of the entire system. repec.orgresearchgate.netdlr.de This approach can accelerate the development of sustainable processes for applications like renewable energy storage and transport. mdpi.comresearchgate.net

Emerging Roles of Dibenzyltoluene in Sustainable Chemistry and Energy Research

The application of this compound is intrinsically linked to the transition towards a sustainable, low-carbon future. mdpi.commdpi.com As a key component of LOHC technology, it plays a pivotal role in enabling a hydrogen economy, where hydrogen produced from renewable sources can be safely and efficiently stored and transported. researchgate.netuniovi.es

The principles of green chemistry and the circular economy are central to the future development of DBT-based systems. tarosdiscovery.comfrontiersin.org Research in this area focuses on:

System Efficiency: Improving the energy efficiency of the hydrogenation and dehydrogenation cycles is paramount. This includes developing catalysts that operate at lower temperatures and pressures and designing highly integrated reactor systems that minimize energy loss. acs.orgmdpi.com

Integration with Renewable Energy: LOHC systems using dibenzyltoluene are seen as a crucial link between fluctuating renewable energy production and consistent energy demand. researchgate.net They can store excess renewable energy in the form of chemical bonds in hydrogenated DBT and release it when needed.

The ongoing research and development in these interdisciplinary areas are crucial for unlocking the full potential of dibenzyltoluene as a cornerstone of future energy storage and transport technologies. researchgate.netdntb.gov.ua

Q & A

Q. What are the key analytical methods for characterizing 3,5-DBT and its isomers in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) combined with nuclear magnetic resonance (NMR) and Raman spectroscopy is critical for isomer identification and purity assessment. GC-MS resolves isomers based on retention times and fragmentation patterns (e.g., m/z 272 for molecular ions), while NMR confirms substitution patterns via aromatic proton splitting and methyl group signals. For example, 3,5-DBT exhibits distinct ¹H NMR shifts at δ 2.25 (CH₃), δ 3.85–4.10 (CH₂-Ph), and aromatic protons at δ 6.85–7.30 . Raman spectroscopy further differentiates isomers through vibrational modes like C–H bending (1,200–1,600 cm⁻¹) .

Q. How is 3,5-DBT synthesized, and what are the challenges in isolating it from Friedel-Crafts reaction mixtures?

3,5-DBT is synthesized via Friedel-Crafts alkylation using toluene and benzyl chloride derivatives. A typical protocol involves reacting 3,5-dibromotoluene with benzyl Grignard reagents (e.g., phenylmagnesium bromide) in tetrahydrofuran (THF) under nitrogen, followed by purification via flash chromatography (petroleum ether/ethyl acetate). However, the reaction predominantly yields para- and ortho-substituted isomers (e.g., 2,4-DBT and 2,6-DBT) due to steric and electronic effects, making 3,5-DBT a minor product (<5% yield). Isolation requires repeated column chromatography or preparative GC .

Q. What methodologies are used to assess hydrogenation progress in 3,5-DBT-based liquid organic hydrogen carrier (LOHC) systems?

Hydrogenation is tracked using ¹H NMR to monitor the disappearance of aromatic protons (δ 6.5–7.5 ppm) and the emergence of aliphatic signals (δ 1.5–2.5 ppm for CH₂ groups). GC-FID quantifies partially hydrogenated intermediates (e.g., H6-DBT, H12-DBT), while kinetic studies employ Pt/Al₂O₃ catalysts under high-pressure conditions (30 bar H₂, 150–250°C). Reaction completion (H18-DBT) requires 5+ hours at 150°C to minimize side reactions .

Advanced Research Questions

Q. How do steric and electronic factors influence the isomer distribution of DBTs in Friedel-Crafts synthesis?

Friedel-Crafts alkylation favors para-substitution due to reduced steric hindrance and enhanced electrophilic aromatic substitution (EAS) reactivity. For example, 2,4-DBT and 3,4-DBT dominate (>70% combined) over meta-substituted 3,5-DBT (<5%). Meta positions are disfavored due to poor orbital alignment during EAS and increased steric clashes between benzyl groups. Computational studies (e.g., ACD/Labs predictions) correlate boiling points (395–404°C) with isomer stability, where ortho-substituted species elute earlier in GC .

Q. What are the limitations of current catalytic systems for 3,5-DBT dehydrogenation, and how can they be optimized?

Pt/Al₂O₃ catalysts suffer from sulfur poisoning and coking during dehydrogenation, reducing efficiency by >30% after 10 cycles. Doping with TiO₂ or MgO improves stability by enhancing metal-support interactions. For instance, Ru/MgO achieves 95% H₂ release at 250°C via heterolytic H₂ adsorption. Advanced designs use bimetallic catalysts (e.g., Pt-Pd) to lower activation energies (ΔH‡ ≈ 80 kJ/mol) and suppress side products like toluene derivatives .

Q. How can discrepancies in isomer identification between GC-MS and NMR be resolved?

Discrepancies arise from co-eluting isomers (e.g., 2,5-DBT vs. 2,6-DBT) in GC-MS. Multi-dimensional chromatography (GC×GC) or hyphenated techniques (GC-MS/NMR) improve resolution. For example, 2,3-DBT and 3,4-DBT are distinguished via ¹³C NMR shifts at δ 130–140 ppm for substituted carbons. Cross-validation with synthesized reference standards (e.g., 3,5-DBT) is essential .

Q. What strategies mitigate dibenzyltoluene evaporation and contamination in LOHC systems during dehydrogenation?

Phase separators (demisters) and cryogenic traps (−20°C) reduce DBT carryover into H₂ streams. For PEM fuel cells requiring <2 ppm organics, activated carbon adsorption achieves 99.9% purity. Thermodynamic modeling (e.g., Aspen Plus) optimizes pressure-swing reactors to balance evaporation rates (0.1–0.5 g/L at 250°C) and reaction efficiency .

Data Contradictions and Validation

- Isomer Abundance in Commercial DBT Mixtures : While early studies (Katritzky et al.) identified 4 DBT isomers, recent GC-MS/NMR data confirm 17+ peaks, including benzyltoluene (BBT) derivatives. Synthetic validation (e.g., 3,4-DBT vs. 2,3-DBT) resolves these discrepancies .

- Hydrogenation Kinetics : Conflicting reports on Pt/Al₂O₃ activity (e.g., 80% vs. 95% H₂ storage efficiency) stem from differences in catalyst pretreatment (H₂ reduction at 300°C vs. 400°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.